Ethyl 4-[2-(2,3-dimethylindol-1-yl)-2-oxoethyl]piperazine-1-carboxylate;oxalic acid
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Overview
Description
Ethyl 4-[2-(2,3-dimethylindol-1-yl)-2-oxoethyl]piperazine-1-carboxylate;oxalic acid is a complex organic compound that features an indole moiety, a piperazine ring, and an oxalate group. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals . The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Ethyl 4-[2-(2,3-dimethylindol-1-yl)-2-oxoethyl]piperazine-1-carboxylate, often involves multi-step reactions. One common method is the Fischer indole synthesis, which typically involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . The piperazine ring can be introduced through nucleophilic substitution reactions, where an appropriate piperazine derivative reacts with an electrophilic intermediate .
Industrial Production Methods
Industrial production of such compounds usually involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(2,3-dimethylindol-1-yl)-2-oxoethyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different functional groups.
Reduction: The compound can be reduced to modify the indole ring or the piperazine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives .
Scientific Research Applications
Ethyl 4-[2-(2,3-dimethylindol-1-yl)-2-oxoethyl]piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[2-(2,3-dimethylindol-1-yl)-2-oxoethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-methoxy-3-methylindole-2-carboxylate: Another indole derivative with similar biological activities.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral properties.
Uniqueness
Ethyl 4-[2-(2,3-dimethylindol-1-yl)-2-oxoethyl]piperazine-1-carboxylate is unique due to its combination of an indole moiety with a piperazine ring and an oxalate group. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
ethyl 4-[2-(2,3-dimethylindol-1-yl)-2-oxoethyl]piperazine-1-carboxylate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3.C2H2O4/c1-4-25-19(24)21-11-9-20(10-12-21)13-18(23)22-15(3)14(2)16-7-5-6-8-17(16)22;3-1(4)2(5)6/h5-8H,4,9-13H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGUOBULPJJNAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(=O)N2C(=C(C3=CC=CC=C32)C)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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